N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS.ClH/c1-15(2)26-11-10-19-20(13-24)23(28-21(19)14-26)25-22(27)12-17-8-5-7-16-6-3-4-9-18(16)17;/h3-9,15H,10-12,14H2,1-2H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADMKIWPCFNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit interactions with various biological targets, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 454 g/mol. The structure features a tetrahydrothieno-pyridine core, which is significant for its biological activity.
Research indicates that this compound acts as a potent modulator of the AMPA receptor, a subtype of glutamate receptors involved in fast synaptic transmission in the CNS. Its interaction with these receptors suggests potential applications in treating neurological disorders such as epilepsy and depression.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Study : A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal death caused by glutamate-induced excitotoxicity. This suggests its potential role in protecting against neurodegenerative diseases.
- Behavioral Assessment : In behavioral tests for antidepressant activity, subjects treated with this compound showed a marked increase in locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant-like effects.
- Binding Affinity Studies : Binding assays have revealed that this compound has a high affinity for AMPA receptors, with selectivity over other glutamate receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader glutamate modulation.
Comparison with Similar Compounds
Key Differences :
- The naphthalene moiety offers stronger π-π stacking interactions vs. the chloroacetamide’s electrophilic reactivity.
Heterocyclic Analog: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
| Property | Target Compound | Pyrido-Thieno-Pyrimidinone Analog |
|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine (6-membered ring) | Thieno[2,3-d]pyrimidinone (7-membered fused system with pyrimidine) |
| Key Functional Groups | Cyano, isopropyl, naphthalene | Acetamide, phenylamino, carbonyl (pyrimidinone) |
| Solubility | High (hydrochloride salt) | Moderate (neutral molecule with polar carbonyl) |
| Pharmacological Implications | Likely targets receptors/ion channels | Pyrimidinone core may inhibit kinases or proteases |
Key Differences :
- The pyrimidinone core introduces hydrogen-bonding sites (C=O) absent in the target compound, altering target selectivity.
- Phenylamino group vs. naphthalene: The latter’s bulkier aromatic system may enhance affinity for hydrophobic binding pockets.
Triazole-Containing Analogs: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives
| Property | Target Compound | Triazole Derivatives |
|---|---|---|
| Core Structure | Tetrahydrothienopyridine | 1,2,3-Triazole (click chemistry-derived) |
| Synthesis | Likely multi-step cyclization/functionalization | 1,3-Dipolar cycloaddition (Cu-catalyzed "click" reaction) |
| Aromatic Systems | Naphthalene (fused bicyclic) | Naphthalene-1-yloxy and phenyl groups |
| Bioactivity | Undisclosed (structural hints suggest CNS targets) | Antimicrobial/anticancer potential (common for triazoles) |
Key Differences :
- The tetrahydrothienopyridine core offers conformational rigidity vs. the flexible triazole linker.
- Naphthalene placement : Direct attachment to acetamide in the target vs. ether linkage in triazole derivatives.
Imidazo[1,2-a]pyridine Analog: 6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine
| Property | Target Compound | Imidazo[1,2-a]pyridine Analog |
|---|---|---|
| Core Structure | Tetrahydrothienopyridine (saturated, sulfur-containing) | Imidazo[1,2-a]pyridine (aromatic, nitrogen-rich) |
| Substituents | Cyano, isopropyl, naphthalene | Nitro, phenylsulfonylmethyl, naphthalene |
| Electronic Effects | Moderate (cyano and naphthalene) | Strong electron-withdrawing (nitro and sulfonyl groups) |
Key Differences :
- The imidazo[1,2-a]pyridine core is fully aromatic, favoring planar interactions with targets like DNA or enzymes.
- Nitro and sulfonyl groups increase metabolic liability compared to the target’s stable cyano and isopropyl groups.
Q & A
Q. What are the common synthetic routes for preparing tetrahydrothieno[2,3-c]pyridine derivatives with acetamide functionalities?
- Methodological Answer : A widely used approach involves 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) under copper catalysis, as demonstrated in the synthesis of structurally analogous compounds. For example, substituted 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives were synthesized via this method using Cu(OAc)₂ in a tert-butanol/water solvent system . Key steps include:
- Reagent preparation : Azide intermediates (e.g., 2-azido-N-phenylacetamide) and alkyne precursors.
- Reaction conditions : Room temperature, 6–8 hours, monitored by TLC (hexane:ethyl acetate 8:2).
- Workup : Extraction with ethyl acetate, drying with Na₂SO₄, and recrystallization in ethanol.
For the target compound, analogous strategies may involve substituting the naphthalene moiety and optimizing the tetrahydrothienopyridine core .
Q. How are spectroscopic techniques employed to characterize the compound’s structure?
- Methodological Answer : IR, NMR, and HRMS are critical. For example:
- IR : Peaks at ~1670–1680 cm⁻¹ (C=O stretch in acetamide) and ~2200–2250 cm⁻¹ (C≡N stretch) confirm functional groups .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm), methyl/isopropyl groups (δ 1.0–2.5 ppm), and triazole/amide NH (δ 10–11 ppm) .
- HRMS : Used to validate molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
Example Table :
| Technique | Key Peaks/Data | Functional Group Confirmation | Reference |
|---|---|---|---|
| IR | 1678 cm⁻¹ (C=O) | Acetamide | |
| ¹H NMR (DMSO-d₆) | δ 5.38 (s, –NCH₂CO–) | Triazole linker | |
| HRMS | [M+H]⁺ 404.1359 (calc), 404.1348 (obs) | Molecular formula |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or missing IR peaks) often arise from conformational flexibility or impurities . Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals, especially in crowded aromatic regions .
- Recrystallization/Purification : Use solvent systems like ethanol-dioxane (1:2) to remove byproducts .
- DFT Calculations : Predict NMR/IR spectra for comparison with experimental data .
For instance, in a related compound, δ 8.36 ppm (triazole proton) was misassigned until HSQC confirmed its correlation to a quaternary carbon .
Q. What strategies optimize reaction yields for the tetrahydrothienopyridine core under varying substituents?
- Methodological Answer : Substituent steric/electronic effects significantly impact yields. For example:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky naphthalene groups .
- Catalyst loading : Increasing Cu(OAc)₂ from 5% to 10% mol improved cycloaddition yields by 15–20% in analogous triazole syntheses .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in acid-sensitive steps (e.g., nitro reductions) .
Case Study : A 73% yield was achieved for a pyridothienopyrimidine derivative using acetyl chloride in pyridine at RT, avoiding decomposition .
Q. How can researchers validate the biological relevance of this compound’s structural motifs?
- Methodological Answer :
- SAR Studies : Compare activity of derivatives with/without the isopropyl group or naphthalene moiety. For example, tetramethyl-substituted analogs showed enhanced metabolic stability due to steric shielding .
- Docking Simulations : Map the acetamide and cyano groups to target binding pockets (e.g., kinase ATP sites) .
- In vitro assays : Test solubility (logP via XLogP3) and membrane permeability using Caco-2 cells .
Data Contradiction Analysis
Q. Why might HRMS data show deviations despite correct elemental composition?
- Methodological Answer : Common causes include:
- Isotopic impurities : Chloride or hydrochloride counterions (e.g., in the target compound) may alter [M+H]⁺/[M+Na]⁺ ratios.
- Adduct formation : Use of Na⁺/K⁺ in buffers can generate [M+Na]⁺ peaks, requiring careful calibration .
- Instrument drift : Regular calibration with standard references (e.g., fluorinated analogs) minimizes errors .
Experimental Design Considerations
Q. What safety protocols are essential for handling cyano and isopropyl groups in synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods due to HCN risk from cyano group degradation.
- PPE : Nitrile gloves (resistant to acetamide solvents) and flame-resistant lab coats (isopropyl is flammable) .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
